molecular formula C15H9FN2S B580064 VU 0360223

VU 0360223

Cat. No.: B580064
M. Wt: 268.31 g/mol
InChI Key: WDHYUBIJZHYUOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0360223 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

VU 0360223 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorine atom and nitrile group. These reactions can be used to modify the compound for various research purposes .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include halogenating agents, nucleophiles, and bases. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .

Major Products

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

Mechanism of Action

VU 0360223 exerts its effects by binding to the allosteric site of mGluR5, thereby inhibiting its activity. This modulation of mGluR5 activity affects various signaling pathways involved in neurotransmission and synaptic plasticity. The inhibition of mGluR5 by this compound has been shown to reduce the release of excitatory neurotransmitters, which can have therapeutic effects in conditions such as anxiety and addiction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to VU 0360223 include:

Uniqueness

This compound is unique due to its high potency and selectivity for mGluR5. Its ability to modulate mGluR5 activity with high specificity makes it a valuable tool in scientific research for studying the role of this receptor in various physiological and pathological processes.

Biological Activity

VU 0360223 is a compound recognized for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating various neurological disorders.

Overview of mGluRs

Metabotropic glutamate receptors are G-protein-coupled receptors that modulate synaptic transmission and plasticity in the central nervous system. They are implicated in numerous physiological processes and are considered potential targets for drug development aimed at conditions such as anxiety, depression, and schizophrenia.

  • Chemical Structure : this compound is characterized by its unique chemical structure that facilitates its interaction with mGluRs.
  • IC50 Value : The compound exhibits a potent inhibitory effect on mGluR activity, with an IC50 value of approximately 61 nM , indicating strong binding affinity to the receptor sites .

This compound functions by binding to the allosteric site of mGluRs, leading to a conformational change in the receptor that reduces its activity. This modulation can have significant effects on neurotransmitter release and synaptic plasticity.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces glutamate-induced signaling pathways. The compound's ability to inhibit mGluR-mediated signaling has been validated through various assays, including:

  • Calcium Mobilization Assays : These assays measure changes in intracellular calcium levels upon receptor activation.
  • cAMP Accumulation Assays : this compound has been shown to decrease cAMP levels, indicating reduced mGluR signaling.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound. Key findings include:

  • Anxiolytic Effects : In rodent models, administration of this compound resulted in decreased anxiety-like behaviors, suggesting potential utility in treating anxiety disorders.
  • Cognitive Enhancement : Studies indicate that the compound may enhance cognitive functions, particularly in tasks requiring memory and learning.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anxiety Models : A study conducted by researchers at a prominent university demonstrated that treatment with this compound significantly reduced anxiety-like behaviors in elevated plus-maze tests. The results indicated a potential pathway for developing anxiolytic therapies .
  • Cognitive Function Assessment : Another research project focused on the cognitive-enhancing properties of this compound. The results showed improved performance in memory tasks among treated animals compared to controls, suggesting that mGluR modulation could be beneficial for cognitive deficits .

Summary Table of Biological Activities

Activity TypeObservationsReference
In VitroIC50 = 61 nM for mGluR inhibition
Anxiolytic EffectsReduced anxiety-like behavior in rodents
Cognitive EnhancementImproved memory task performance

Properties

IUPAC Name

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYUBIJZHYUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.